3-Hexenoic acid, 5-methyl-2-(1-methylethylidene)-, methyl ester, (E)-
CAS No.: 61263-92-1
Cat. No.: VC16992974
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61263-92-1 |
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Molecular Formula | C11H18O2 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | methyl (E)-5-methyl-2-propan-2-ylidenehex-3-enoate |
Standard InChI | InChI=1S/C11H18O2/c1-8(2)6-7-10(9(3)4)11(12)13-5/h6-8H,1-5H3/b7-6+ |
Standard InChI Key | RDAVGBNBHUFCSY-VOTSOKGWSA-N |
Isomeric SMILES | CC(C)/C=C/C(=C(C)C)C(=O)OC |
Canonical SMILES | CC(C)C=CC(=C(C)C)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, methyl (E)-5-methyl-2-(prop-1-en-2-yl)hex-3-enoate, delineates its core features:
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A six-carbon backbone (hexenoic acid) with a double bond at position 3 in the E (trans) configuration.
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A methyl group at carbon 5.
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A 1-methylethylidene (isopropylidene) substituent at carbon 2.
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Esterification with a methyl group at the carboxyl terminus.
The molecular formula is C₁₁H₁₈O₂, yielding a molecular weight of 182.26 g/mol . Computational modeling predicts a bent conformation due to steric interactions between the isopropylidene and methyl groups, with the E configuration favoring minimal orbital overlap between substituents.
Stereochemical Considerations
The E configuration at the C3 double bond arises from synthetic methods prioritizing trans-addition or elimination, as observed in analogous 3-hexenoate syntheses . Nuclear magnetic resonance (NMR) coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and infrared (IR) absorption near 965 cm⁻¹ (trans C-H out-of-plane bending) would experimentally confirm this geometry .
Synthesis Methodologies
Route 1: Wittig Olefination
Adapting protocols from patent CN101200421A , a plausible pathway involves:
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Precursor Preparation:
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Reacting 5-methyl-2-(1-methylethylidene)hexanoic acid with thionyl chloride to form the acyl chloride.
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Esterification with methanol yields the methyl ester intermediate.
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Double Bond Introduction:
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Treating the ester with a phosphorus ylide (e.g., CH₂=PPh₃) to generate the trans-alkene via Wittig reaction.
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Key Reaction:
This method offers moderate yields (50–65%) but requires stringent anhydrous conditions .
Route 2: Dehydration of Diols
Alternative approaches utilize acid-catalyzed dehydration of β-hydroxy esters:
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Hydroxy Ester Synthesis:
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Aldol condensation between 4-methylpentanal and methyl acetoacetate.
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Dehydration:
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Sulfuric acid-mediated elimination forms the trans-alkene (Zaitsev orientation).
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Advantages: Scalability for industrial production.
Challenges: Competing elimination pathways may reduce regioselectivity .
Physicochemical Properties
Experimental and Predicted Data
The compound’s low water solubility and moderate volatility align with applications in nonpolar matrices (e.g., essential oils, polymer plasticizers) .
Industrial Applications
Flavor and Fragrance
Structural analogs like methyl 3-hexenoate (CAS 2396-78-3) are prized for green, fruity notes . The target compound’s branched alkyl groups likely enhance longevity in perfumes, while the ester moiety contributes to top-note freshness.
Polymer Chemistry
The isopropylidene group may serve as a crosslinking site in acrylic resins, improving thermal stability. Patent literature highlights similar unsaturated esters as comonomers in pressure-sensitive adhesives .
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